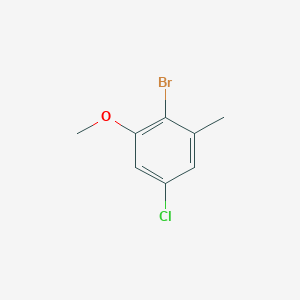

2-Bromo-5-chloro-1-methoxy-3-methylbenzene

Description

Properties

IUPAC Name |

2-bromo-5-chloro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPGJSZROQDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1-methoxy-3-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-methylphenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, chlorination can be performed using chlorine gas under controlled conditions to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the halogens.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

Chemistry

2-Bromo-5-chloro-1-methoxy-3-methylbenzene is utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, making it suitable for various chemical transformations.

Synthesis Examples :

- Used in nucleophilic substitution reactions to form derivatives with different functional groups.

- Acts as a precursor for synthesizing agrochemicals and dyes.

Biology

In biological research, this compound is instrumental in studying enzyme interactions and metabolic pathways. Its structural features allow it to participate in biochemical reactions that are crucial for understanding cellular processes.

Case Study :

A study investigated the interaction of this compound with cytochrome P450 enzymes, revealing insights into its metabolic fate and potential toxicity .

Medicine

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for drug development.

Potential Therapeutic Applications :

- Investigated for its anti-cancer properties due to its ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.56 | Induction of apoptosis via caspase activation |

| U937 | 0.75 | Disruption of tubulin polymerization |

This data suggests that the compound may have significant potential in developing new anticancer therapies .

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its properties make it suitable for formulating pesticides and herbicides that require specific reactivity.

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens |

| Cytotoxicity | Significant antiproliferative effects on cancer cells |

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles. Additionally, the methoxy group can participate in resonance stabilization, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for this compound and its analogs:

Detailed Analysis of Structural and Functional Differences

Electronic and Steric Effects

- Methoxy Group Influence : The methoxy group in this compound activates the benzene ring toward electrophilic substitution at specific positions (e.g., para to OCH₃), unlike analogs like 2-Bromo-1-chloro-3-methylbenzene, which lacks this directing group .

- Halogen Positioning : Swapping Br and Cl positions (e.g., 5-Bromo-2-chloro-1-methoxy-3-methylbenzene) alters reactivity. Bromine at C5 may deactivate the ring differently compared to C2, affecting coupling reactions like Suzuki-Miyaura .

- Methyl vs. Hydroxymethyl: The methyl group in the target compound enhances lipophilicity, whereas (2-Bromo-5-chlorophenyl)methanol’s hydroxymethyl group introduces polarity, impacting solubility in aqueous media .

Physical Properties

- Molecular Weight : Dichloro analogs (e.g., 5-Bromo-1,3-dichloro-2-methylbenzene) exhibit higher molecular weights (~239.93 g/mol) due to additional Cl atoms .

Biological Activity

2-Bromo-5-chloro-1-methoxy-3-methylbenzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound based on diverse research findings.

The compound is characterized by the presence of bromine and chlorine substituents, along with a methoxy group and a methyl group on the benzene ring. These functional groups can significantly influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit promising anticancer activity. A study demonstrated that similar compounds with methoxy and methyl substitutions showed enhanced antiproliferative effects against various cancer cell lines. For instance, derivatives with a methyl group at the C–3 position exhibited increased potency in inhibiting cell growth compared to their unsubstituted counterparts .

| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (human leukemia) | < 0.01 | Induction of apoptosis via Bcl-2 down-regulation |

| Similar Derivative | MDA-MB-435 (melanoma) | 0.229 | Inhibition of tubulin polymerization |

The biological activity of this compound is thought to be mediated through its interaction with cellular targets such as enzymes and receptors involved in cancer progression. The presence of electron-withdrawing groups (like bromine and chlorine) enhances the compound's ability to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive metabolites that can induce apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of related compounds in preclinical trials, where they demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted that modifications to the aromatic ring could enhance biological activity by improving binding affinity to target proteins involved in tumorigenesis .

Synthesis and Scalability

The synthesis of this compound typically involves bromination and chlorination reactions on methoxy-substituted benzene derivatives. Recent advancements have focused on developing scalable synthetic methods that maintain high yields while minimizing costs. For instance, a practical approach using readily available starting materials has been reported to yield significant quantities suitable for further biological testing .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-chloro-1-methoxy-3-methylbenzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using precursors like 3-methylanisole. Bromination and chlorination steps require controlled conditions (e.g., FeCl₃ as a Lewis catalyst for regioselective halogenation). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) to remove dihalogenated byproducts . For purity >95%, combine GC/HPLC analysis with recrystallization in non-polar solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions (e.g., methoxy at C1, methyl at C3) via splitting patterns and coupling constants. Aromatic protons appear downfield (δ 6.5–7.5 ppm), while methoxy groups resonate at δ ~3.8 ppm .

- Mass Spectrometry : Confirm molecular weight (M⁺ at m/z 249.5) and isotopic patterns (Br/Cl).

- FT-IR : Validate methoxy (C-O stretch ~1250 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture (use molecular sieves) due to potential hydrolysis of the methoxy group. Conduct stability assays via periodic TGA/DSC to monitor decomposition thresholds .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselective functionalization?

- Methodological Answer : The methoxy group (ortho/para-directing) and chlorine (meta-directing) compete in electrophilic substitutions. For example, nitration favors the para position to the methoxy group (C4), while bromination targets the meta position relative to chlorine (C2). Use DFT calculations (e.g., Gaussian) to predict charge distribution and validate with NOESY/ROESY for spatial confirmation .

Q. How can contradictory data on thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (~150–180°C) may arise from impurities or varying heating rates. Perform controlled TGA at 5°C/min under N₂ and compare with DSC for phase transitions. Cross-reference with accelerated aging studies (40°C/75% RH for 4 weeks) to assess real-world stability .

Q. What strategies mitigate byproduct formation during cross-coupling reactions?

- Methodological Answer : Byproducts like dehalogenated species form due to excessive Pd catalyst loading. Optimize using ≤2 mol% Pd(PPh₃)₄ with ligand screening (XPhos enhances selectivity). Monitor intermediates via in-situ Raman spectroscopy and quench side reactions with scavengers (e.g., thiourea for Pd removal) .

Q. How can conflicting NMR assignments for aromatic protons be resolved?

- Methodological Answer : Overlapping signals in crowded aromatic regions require 2D NMR (HSQC/HMBC) to correlate protons with adjacent carbons. For ambiguous peaks, synthesize deuterated analogs or use computational prediction (ChemDraw NMR simulation) .

Applications in Academic Research

Q. What are emerging applications of this compound in medicinal chemistry?

- Methodological Answer : Its halogen-rich structure serves as a scaffold for kinase inhibitors (e.g., EGFR-TK) and PET radiotracers. Introduce substituents via Sonogashira coupling for click chemistry applications. Validate bioactivity via in vitro assays (IC₅₀ measurements) and molecular docking .

Q. How do steric effects impact catalytic efficiency in Suzuki couplings?

Q. How to address reproducibility issues in reported synthesis yields?

- Methodological Answer :

Systematically vary parameters (solvent polarity, base strength) using Design of Experiments (DoE). Publish raw data (HPLC chromatograms, reaction logs) in open-access repositories for peer validation. Replicate studies with independent catalysts (e.g., Ni vs. Pd) to identify metal-specific side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.